1-(Difluoromethoxy)-7-methoxynaphthalene
CAS No.:
Cat. No.: VC15957095
Molecular Formula: C12H10F2O2
Molecular Weight: 224.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10F2O2 |
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Molecular Weight | 224.20 g/mol |
IUPAC Name | 1-(difluoromethoxy)-7-methoxynaphthalene |
Standard InChI | InChI=1S/C12H10F2O2/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16-12(13)14/h2-7,12H,1H3 |
Standard InChI Key | ZETFPQCSYFCINO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=CC=C2OC(F)F)C=C1 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure consists of a naphthalene ring system substituted at position 1 with a difluoromethoxy group () and at position 7 with a methoxy group (). The spatial arrangement of these groups creates distinct electronic effects:
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The difluoromethoxy group introduces electronegativity and lipophilicity due to fluorine’s strong electron-withdrawing inductive effect and low polarizability .
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The methoxy group at position 7 donates electron density via resonance, creating a push-pull electronic environment that may enhance stability and intermolecular interactions .
The molecular geometry has been computationally validated, with bond lengths and angles consistent with naphthalene derivatives . The fluorine atoms in the difluoromethoxy group adopt a gauche conformation, minimizing steric hindrance and dipole-dipole repulsions .
Spectroscopic Characterization
While explicit spectroscopic data for 1-(difluoromethoxy)-7-methoxynaphthalene remains limited, analogous compounds provide insights:
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NMR: Expected resonances near ppm for the difluoromethoxy group, consistent with geminal fluorine coupling () .
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NMR: Aromatic protons adjacent to the difluoromethoxy group typically deshield to ppm, while methoxy protons resonate near ppm .
Synthetic Methodologies
Industrial Synthesis Strategies
Although no direct synthesis route for 1-(difluoromethoxy)-7-methoxynaphthalene is documented, patented methodologies for structurally related naphthalene carbaldehydes offer a framework . For example, the synthesis of 7-methoxy-naphthalene-1-carbaldehyde involves:
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Starting Material: 7-Methoxy-naphthalen-2-ol, chosen for its commercial availability and pre-aromatized structure .
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Formylation: Vilsmeier-Haack reaction introduces an aldehyde group at position 1 using phosphoryl chloride and dimethylformamide .
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Functional Group Interconversion: The aldehyde intermediate undergoes sulfonylation and transition metal-catalyzed deoxygenation to install the difluoromethoxy group .
Adapting this protocol for 1-(difluoromethoxy)-7-methoxynaphthalene would require substituting the aldehyde formation step with direct difluoromethoxylation, potentially via nucleophilic aromatic substitution or copper-mediated coupling .
Challenges in Fluorination
Introducing fluorine atoms demands specialized reagents (e.g., , ) and controlled conditions to avoid side reactions. Key considerations include:
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Regioselectivity: Ensuring substitution occurs exclusively at position 1, leveraging directing effects of the methoxy group at position 7 .
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Purification: Chromatographic separation or crystallization may be necessary to isolate the target compound from positional isomers .
Physicochemical and Biological Properties
Solubility and Lipophilicity
The difluoromethoxy group enhances lipid solubility (), facilitating membrane permeability—a critical factor for pharmaceutical applications . Conversely, the methoxy group contributes moderate water solubility (), enabling formulation versatility .
Biological Activity and Mechanisms
While direct pharmacological data for this compound is unavailable, structurally related naphthalene derivatives exhibit:
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Enzyme Modulation: Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to fluorine’s electronegativity altering binding affinities .
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Receptor Interactions: Antagonism of serotonin (5-HT) and melatonin receptors, suggesting potential antidepressant or circadian rhythm-modulating effects .
Comparative Analysis with Analogous Compounds
Compound Name | Substituents | Molecular Formula | Key Properties |
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1-(Difluoromethoxy)-7-methoxy | 1-O-CFH, 7-OCH | CHFO | High lipophilicity, metabolic stability |
1-Methoxynaphthalene | 1-OCH | CHO | Limited bioavailability |
1-(Trifluoromethoxy)naphthalene | 1-O-CF | CHFO | Enhanced electron-withdrawing effects |
The difluoromethoxy group in 1-(difluoromethoxy)-7-methoxynaphthalene strikes a balance between lipophilicity and metabolic stability compared to trifluoromethoxy analogs, which exhibit higher chemical inertness but poorer pharmacokinetic profiles .
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